Nelfinavir Hydroxy-tert-butylamide - 213135-56-9

Nelfinavir Hydroxy-tert-butylamide

Catalog Number: EVT-1482374
CAS Number: 213135-56-9
Molecular Formula: C₃₂H₄₅N₃O₅S
Molecular Weight: 583.78
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nelfinavir Hydroxy-tert-butylamide (M8) is a major, pharmacologically active metabolite of the HIV protease inhibitor Nelfinavir Mesylate. [, , , ] Initially developed as an antiretroviral medication, Nelfinavir and its metabolite M8 have garnered significant attention for their diverse biological activities, making them valuable tools in various scientific research fields. [, ] M8 exhibits potent antiviral activity against HIV-1. [] Notably, both Nelfinavir and M8 demonstrate interactions with proteins beyond their primary antiviral targets, highlighting their potential in broader research applications. []

Synthesis Analysis

While specific details regarding the independent synthesis of Nelfinavir Hydroxy-tert-butylamide (M8) are limited in the provided literature, research indicates that M8 is primarily generated through the metabolism of Nelfinavir Mesylate in the human liver. [] This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme, CYP2C19. [] The inducibility and polymorphic nature of CYP2C19 can influence the formation rate of M8. [] Further research is needed to explore efficient and scalable synthetic routes for M8 independent of Nelfinavir metabolism.

Mechanism of Action

Similar to Nelfinavir Mesylate, Nelfinavir Hydroxy-tert-butylamide (M8) exhibits inhibitory activity against HIV protease. [] This enzyme plays a crucial role in the viral life cycle by cleaving viral polyproteins into functional proteins essential for viral assembly and maturation. [] By inhibiting HIV protease, M8 disrupts this crucial step, hindering viral replication. [] Furthermore, research indicates that both Nelfinavir and M8 function as partial agonists and competitive antagonists of the human Pregnane X Receptor (PXR). [] This interaction stems from their binding to the ligand-binding domain of PXR. [] Nelfinavir and M8 demonstrate weaker coactivator recruitment compared to full agonists like Rifampin, leading to partial agonism and competitive antagonism. [] This modulation of PXR activity by Nelfinavir and M8 could potentially impact their anticancer effects, warranting further investigation. []

Applications
  • Antiviral Research: Nelfinavir Hydroxy-tert-butylamide demonstrates significant antiviral activity against HIV-1, making it a valuable tool in HIV research. [] Its activity profile, potentially distinct from its parent compound Nelfinavir, could provide insights into developing more effective antiretroviral therapies.
  • Pharmacokinetic Studies: Understanding the formation, distribution, metabolism, and excretion of M8 is crucial for optimizing Nelfinavir therapy. [, , , ] Research utilizing M8 can help elucidate the pharmacokinetic variability observed with Nelfinavir administration and aid in developing individualized treatment regimens.
  • Drug Interaction Studies: Given that M8 formation is influenced by CYP2C19 activity, it serves as a valuable probe for investigating drug-drug interactions involving this enzyme. [] Understanding these interactions is critical for ensuring the safety and efficacy of Nelfinavir-containing treatment regimens.
  • PXR Modulation Research: The capacity of M8 to modulate PXR activity opens avenues for exploring its role in various physiological processes and disease states. [] PXR is involved in xenobiotic metabolism, and its dysregulation is implicated in cancer and other diseases. [] Studying M8's interaction with PXR could offer insights into new therapeutic targets and treatment strategies.

Nelfinavir Mesylate (NFV)

Compound Description: Nelfinavir mesylate, commonly known as nelfinavir, is a potent HIV-1 protease inhibitor [, , , , , , , , , , , , ]. It is prescribed in combination with HIV reverse transcriptase inhibitors for treating HIV infection []. It is metabolized in the liver, primarily by CYP3A4, into several metabolites, with nelfinavir hydroxy-tert-butylamide (M8) being the most abundant and pharmacologically active [, , , , , ].

Relevance: Nelfinavir mesylate is the parent compound of nelfinavir hydroxy-tert-butylamide (M8). Nelfinavir hydroxy-tert-butylamide is formed through the metabolic process of nelfinavir mesylate, primarily by the cytochrome P450 enzyme CYP2C19 [].

3′-Methoxy-4′-hydroxynelfinavir (M1)

Compound Description: 3′-Methoxy-4′-hydroxynelfinavir (M1) is a metabolite of nelfinavir, although significantly less abundant in plasma than the parent compound and M8 []. While M1 exhibits some antiviral activity against HIV-1 strains RF and IIIB, it is considerably less potent than both nelfinavir and M8 [].

Relevance: Like nelfinavir hydroxy-tert-butylamide (M8), 3′-methoxy-4′-hydroxynelfinavir (M1) is a metabolite of nelfinavir. Both metabolites are formed through the metabolic breakdown of nelfinavir in the liver [].

Rifampin

Compound Description: Rifampin is a potent inducer of several CYP isozymes, including CYP3A and CYP2C19, as well as transporters like p-glycoprotein []. It is frequently used to treat opportunistic infections in patients with HIV, often leading to potential drug-drug interactions with antiretroviral medications, including nelfinavir [].

Relevance: While not structurally related to nelfinavir hydroxy-tert-butylamide, rifampin is relevant due to its effect on the metabolism of nelfinavir and the formation of M8. Rifampin induces CYP2C19, the enzyme primarily responsible for converting nelfinavir to M8. This induction can lead to increased M8 levels, potentially impacting nelfinavir's overall antiviral efficacy [].

3-Hydroxy-2-methylbenzoic acid

Compound Description: This compound is identified as an impurity in the synthesis and quality control of nelfinavir mesylate [].

(2R,3R)-4-((3S,4aS,8aS)-3-(tert-butylcarbamoyl) octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-(phenylthio)butan-2-aminium benzoate

Compound Description: Similar to 3-hydroxy-2-methylbenzoic acid, this compound is identified as an impurity in nelfinavir mesylate synthesis and quality control procedures [].

Relevance: This compound is not directly structurally related to nelfinavir hydroxy-tert-butylamide (M8). Its presence as an impurity, alongside 3-hydroxy-2-methylbenzoic acid, emphasizes the need for stringent quality control measures during nelfinavir mesylate production to ensure the drug's purity and efficacy. This, in turn, can influence the levels and activity of its active metabolite, M8 [].

Properties

CAS Number

213135-56-9

Product Name

Nelfinavir Hydroxy-tert-butylamide

IUPAC Name

(3S,4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide

Molecular Formula

C₃₂H₄₅N₃O₅S

Molecular Weight

583.78

InChI

InChI=1S/C32H45N3O5S/c1-21-25(14-9-15-28(21)37)30(39)33-26(19-41-24-12-5-4-6-13-24)29(38)18-35-17-23-11-8-7-10-22(23)16-27(35)31(40)34-32(2,3)20-36/h4-6,9,12-15,22-23,26-27,29,36-38H,7-8,10-11,16-20H2,1-3H3,(H,33,39)(H,34,40)/t22-,23+,26-,27-,29+/m0/s1

SMILES

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)CO)O

Synonyms

(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylthio)butyl]-3-isoquinolinecarboxamide;AG 1402; M 8;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.